![molecular formula C20H25N5O2 B2948281 1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847338-15-2](/img/no-structure.png)

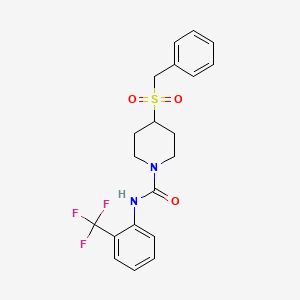

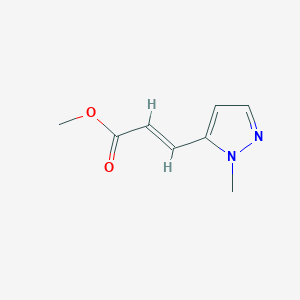

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of pyrimidine and fused pyrimidine derivatives, which have received much interest due to their diverse biological potential . These derivatives are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of certain compounds at the methyl group of the acetyl moiety, followed by cyclization . This process can be carried out under heating conditions in a suitable solvent .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is based on the pyrimidine ring and its fused derivatives . The structure is also influenced by the position of the nitrogen atom in the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often take place upon heating under reflux in a suitable solvent, leading to the formation of new compounds . For example, a reaction involving a pyrimidine derivative can result in the formation of a pyrimidobenzimidazole compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure . For instance, the degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells .作用機序

Pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Safety and Hazards

将来の方向性

Pyrimidine derivatives have shown promising results in cancer treatment, and there is ongoing research to develop novel pyrimidines with higher selectivity as anticancer agents . The future directions in this field involve the design and synthesis of new series of pyrimidine derivatives with potential anticancer activity .

特性

CAS番号 |

847338-15-2 |

|---|---|

製品名 |

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

分子式 |

C20H25N5O2 |

分子量 |

367.453 |

IUPAC名 |

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H25N5O2/c1-5-9-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-7-13(2)10-15/h6-8,10,14H,5,9,11-12H2,1-4H3 |

InChIキー |

YBYWASJPHZXMKH-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2948202.png)

![4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2948209.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)